molecular formula C12H27N3 B5728249 N'-ethyl-N,N-dimethyl-N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine

N'-ethyl-N,N-dimethyl-N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine

Cat. No.: B5728249
M. Wt: 213.36 g/mol
InChI Key: KXXDFGKDUSNXPU-UHFFFAOYSA-N
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Description

N’-ethyl-N,N-dimethyl-N’-(1-methylpiperidin-4-yl)ethane-1,2-diamine is an organic compound with the molecular formula C12H28N2. It is a derivative of ethylenediamine, characterized by the presence of ethyl, dimethyl, and methylpiperidinyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-ethyl-N,N-dimethyl-N’-(1-methylpiperidin-4-yl)ethane-1,2-diamine typically involves the reaction of ethylenediamine with ethyl iodide, followed by the introduction of dimethylamine and 1-methylpiperidine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-ethyl-N,N-dimethyl-N’-(1-methylpiperidin-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

N’-ethyl-N,N-dimethyl-N’-(1-methylpiperidin-4-yl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound in pharmacological studies.

    Medicine: Explored for its therapeutic potential in treating various medical conditions.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-ethyl-N,N-dimethyl-N’-(1-methylpiperidin-4-yl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-Tetramethylethylenediamine: Similar in structure but lacks the ethyl and piperidinyl groups.

    N,N-Dimethylethylenediamine: Lacks the ethyl and piperidinyl groups, making it less complex.

    N,N-Diethylethylenediamine: Contains ethyl groups but lacks the piperidinyl group.

Uniqueness

N’-ethyl-N,N-dimethyl-N’-(1-methylpiperidin-4-yl)ethane-1,2-diamine is unique due to the presence of the 1-methylpiperidinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other ethylenediamine derivatives and contributes to its specific applications and reactivity.

Properties

IUPAC Name

N'-ethyl-N,N-dimethyl-N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N3/c1-5-15(11-10-13(2)3)12-6-8-14(4)9-7-12/h12H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXDFGKDUSNXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN(C)C)C1CCN(CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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